molecular formula C20H23ClN2O2S B12457723 N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide

N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B12457723
M. Wt: 390.9 g/mol
InChI Key: XVSKEROUVUXIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-TERT-BUTYL-3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a sulfanylacetamido group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst such as Zn(ClO4)2·6H2O under solvent-free conditions at 50°C . This reaction yields N-tert-butyl amides, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-TERT-BUTYL-3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23ClN2O2S

Molecular Weight

390.9 g/mol

IUPAC Name

N-tert-butyl-3-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H23ClN2O2S/c1-20(2,3)23-19(25)15-5-4-6-17(11-15)22-18(24)13-26-12-14-7-9-16(21)10-8-14/h4-11H,12-13H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

XVSKEROUVUXIKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.